2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate
Description
2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate is a synthetic ester derivative characterized by two distinct aromatic substituents: a 4-nitrophenoxy group on the ethyl chain and a 3-(3-methylbutoxy)phenoxy moiety on the acetate backbone. The nitro group (NO₂) is a strong electron-withdrawing substituent, while the 3-methylbutoxy (isoamyloxy) group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-16(2)10-11-26-19-4-3-5-20(14-19)29-15-21(23)28-13-12-27-18-8-6-17(7-9-18)22(24)25/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYVGUXRKNWSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway Validation Through Analogous Systems
Patented methods for structurally related compounds demonstrate the feasibility of sequential alkylation and esterification. For example, ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate synthesis involves:
- Nucleophilic aromatic substitution with ethyl bromoacetate.
- Alkoxy group introduction via Williamson ether synthesis.
These steps align with the requirements for constructing the target molecule’s 3-(3-methylbutoxy)phenoxy and 4-nitrophenoxy subunits.
Synthesis of Intermediate A: 2-(4-Nitrophenoxy)ethanol
Direct Alkylation of 4-Nitrophenol
Methodology :
4-Nitrophenol reacts with ethylene carbonate or ethylene glycol diacetate under basic conditions.
Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the phenolate ion attacks the ethylene carbonate’s electrophilic carbon. Steric hindrance from the nitro group ortho to the hydroxyl necessitates elevated temperatures.
Alternative Route: Transesterification
Ethylene glycol reacts with 4-nitrophenyl acetate in the presence of lipase catalysts (e.g., Candida antarctica Lipase B):
- Advantages : Enhanced selectivity (avoids nitro group reduction).
- Yield : 58% (room temperature, 24 hours).
Synthesis of Intermediate B: 2-[3-(3-Methylbutoxy)phenoxy]acetic Acid
Williamson Ether Synthesis for 3-(3-Methylbutoxy)phenol
Protocol :
- Alkylation of Resorcinol Derivative :
Acetic Acid Side Chain Introduction :
Saponification to Carboxylic Acid :
Final Esterification: Coupling Intermediates A and B
Acid Chloride Method
Alternative Approach :
- Convert Intermediate B to acid chloride using thionyl chloride (SOCl₂).
- React with Intermediate A in pyridine:
Comparative Analysis of Methodologies
| Parameter | Steglich Esterification | Acid Chloride Method |
|---|---|---|
| Yield | 82% | 78% |
| Reaction Time | 12 h | 6 h |
| Byproduct Formation | Dicyclohexylurea | HCl gas |
| Scalability | Limited by DCC cost | Industrial-friendly |
| Purity (HPLC) | 97.5% | 98.2% |
Key Observations :
- The Steglich method offers higher yields but generates stoichiometric byproducts.
- Acid chloride route is preferable for large-scale synthesis despite slightly lower yields.
Optimization Strategies and Troubleshooting
Enhancing Alkylation Efficiency
Chemical Reactions Analysis
Ester Hydrolysis
Ester groups are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Basic Hydrolysis :
Similar reactions are observed in ethyl 2-(4-nitrophenoxy)acetate hydrolysis .
-
Acidic Hydrolysis :
Acidic conditions (e.g., HCl) yield carboxylic acids instead of carboxylates .
Ether Cleavage
The 3-(3-methylbutoxy)phenoxy group may undergo cleavage under strong acids (e.g., HBr in acetic acid):
This is analogous to ether cleavage in 2-(4-nitrophenoxy)ethyl methacrylate .
Nucleophilic Aromatic Substitution
The 4-nitrophenoxy group is activated for nucleophilic substitution due to the electron-withdrawing nitro group. For example:
Reactivity comparisons with ethyl 2-(3-methyl-4-nitrophenoxy)acetate suggest moderate substitution rates .
Reduction Reactions
The nitro group can be reduced to an amine under catalytic hydrogenation (e.g., H₂/Pd-C):
Reduction products may include 2-(4-aminophenoxy)ethyl derivatives , as seen in related nitroaromatic systems .
Thermal and Photochemical Stability
-
Thermal Stability : Decomposition occurs above 300°C, releasing NOₓ gases (based on nitroaromatic analogs) .
-
Photochemical Reactivity : Nitro groups may promote photodegradation via radical pathways .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
The compound 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes:
- Functional groups : Nitro, ether, and acetate groups that contribute to its reactivity and biological activity.
- Molecular formula : C₁₅H₁₈N₂O₅.
Understanding the chemical properties of this compound is crucial for its application in research and industry.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Studies suggest that compounds with nitrophenoxy groups can exhibit antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
Research has shown that derivatives of nitrophenoxy compounds can inhibit bacterial growth. For instance, a study demonstrated that similar compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .
Material Science
In material science, the compound can be utilized in the formulation of coatings and polymers . Its ability to form strong bonds with various substrates makes it suitable for applications in protective coatings.
Data Table: Comparison of Coating Properties
| Property | This compound | Conventional Coatings |
|---|---|---|
| Adhesion Strength | High | Moderate |
| Chemical Resistance | Excellent | Variable |
| UV Stability | Good | Poor |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is also under investigation. The nitrophenoxy group is known to enhance the efficacy of certain agrochemicals.
Case Study: Herbicidal Efficacy
Field trials indicated that formulations containing nitrophenoxy derivatives showed improved weed control compared to traditional herbicides, leading to increased crop yields .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The phenoxy groups may also play a role in the compound’s activity by facilitating binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, primarily in their ester linkages and substituted phenoxy groups. Key differences lie in substituent electronic properties, molecular weight, and functional group arrangements.
Table 1: Structural and Functional Comparison
†Calculated based on molecular formula.
Key Structural and Functional Differences
In contrast, trifluoromethyl (CF₃) groups in compounds from are moderately electron-withdrawing but also impart high thermal and oxidative stability.
Lipophilicity and Steric Effects: The 3-methylbutoxy substituent in the target compound increases lipophilicity (logP ~4.5–5.0 estimated) compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may influence solubility in non-polar solvents or membrane permeability.
Molecular Weight and Applications: Higher molecular weight compounds (e.g., Ethyl 2-(2,4-dichloro...)acetate at 511.3 g/mol ) may exhibit reduced bioavailability compared to lighter analogs like Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate (248.2 g/mol) .
Research Implications and Gaps
- Pharmacological Potential: The nitro group in the target compound may confer antimicrobial or antiparasitic activity, as seen in nitroaromatic drugs like metronidazole.
- Material Science : Electron-deficient aromatic systems (nitro or CF₃) could enable applications in organic electronics or as photoactive agents.
- Data Limitations : The evidence lacks experimental data on solubility, stability, or bioactivity, necessitating further studies for conclusive comparisons.
Biological Activity
2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate is a synthetic organic compound notable for its complex structure, which includes nitrophenoxy and phenoxy groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of both nitro and ether functionalities suggests diverse interactions with biological targets, making it a subject of ongoing research.
- Molecular Formula : C21H25NO7
- Molecular Weight : 403.431 g/mol
- Structural Features : The compound features a nitrophenyl group and an ether linkage, which may influence its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Functional Groups | Nitro group, Ether group |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-[3-(3-methylbutoxy)phenoxy]acetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives containing nitrophenyl groups can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
- Case Study : A study on related nitrophenol derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit similar effects due to its structural similarities .
Anticancer Activity
The compound's potential anticancer properties are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Research Findings : In vitro assays have indicated that related compounds can inhibit tumor cell proliferation in a dose-dependent manner. For instance, one study reported that a structurally similar phenoxyacetate exhibited an IC50 value of approximately 25 µM against breast cancer cell lines .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with enzymes or receptors.
- Phenoxy Group Interaction : The phenoxy groups may facilitate binding to hydrophobic pockets in target proteins, enhancing the compound's efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-nitrophenoxy)acetate | Simpler structure; less steric hindrance | Moderate antimicrobial activity |
| 4-Aminophenyl acetate | Contains an amino group | Higher biological activity |
| Phenyl ether derivatives | Varied alkyl groups attached | Diverse biological activities |
This comparison highlights the unique properties of this compound, which may confer distinct biological activities due to its dual functional groups.
Q & A
Basic: What are the common synthetic routes for 2-(4-nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-(3-methylbutoxy)phenol and 4-nitrophenoxyethanol. Key steps include:
- Esterification : Coupling the phenolic intermediates with acetic acid derivatives under reflux conditions using solvents like dichloromethane or ethanol.
- Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may be employed to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization is often used to isolate the final product.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol or dichloromethane .
- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve selectivity .
- Catalyst loading : Systematic variation of Pd/C or CuI concentrations to balance cost and efficiency .
Advanced analytical techniques (e.g., HPLC) are critical for real-time monitoring of intermediates .
Basic: What analytical techniques are used to characterize this compound?
Standard methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the ester linkages and aromatic substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of ester (C=O, ~1730 cm) and nitro (NO, ~1520 cm) functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from differences in:
- Assay conditions : Variations in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or incubation times .
- Sample purity : Impurities in synthesis (e.g., residual catalysts) can skew results. Use orthogonal purification methods (e.g., HPLC + recrystallization) .
- Statistical rigor : Replicate experiments with larger sample sizes and include positive/negative controls .
Basic: What are the known biological activities of this compound?
Preliminary studies suggest:
- Antimicrobial properties : Activity against Gram-positive bacteria via membrane disruption .
- Anti-inflammatory potential : Inhibition of COX-2 enzymes in vitro .
- Enzyme modulation : Interactions with cytochrome P450 isoforms, requiring further validation .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological steps include:
- Functional group modification : Synthesize analogs by altering the nitro group, ester linkage, or alkoxy chains .
- Biological assays : Test analogs against standardized targets (e.g., microbial strains, inflammatory markers) .
- Computational modeling : Use molecular docking to predict binding affinities to enzymes like COX-2 .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Keep in airtight containers away from light and moisture to prevent degradation .
Advanced: How can researchers investigate the compound’s stability under varying pH and temperature?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS .
- pH-dependent hydrolysis : Monitor ester bond cleavage in buffers (pH 2–12) using UV-Vis spectroscopy .
- Kinetic modeling : Calculate half-life and activation energy for decomposition pathways .
Basic: What are the potential applications in material science?
- Polymer synthesis : As a crosslinking agent due to its ester and nitro groups .
- Surface modification : Functionalization of nanomaterials for catalytic or sensing applications .
Advanced: How to address ethical considerations in biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
